(5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C7H12N4O/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h5H,1-4,8H2,(H,9,10,11) |
InChI Key |
JVTDQMVDMNNHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NNC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Lithiation and Functionalization of 1,2,4-Triazole Derivatives
One common approach starts with 1-methyl-1H-1,2,4-triazole or unsubstituted 1,2,4-triazole, which undergoes lithiation using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran solvent at low temperatures (typically -78 °C to 0 °C). This step generates a lithiated intermediate at the 5-position of the triazole ring, which can then be reacted with electrophiles to introduce functional groups.
For example, reacting the lithiated triazole with dibromomethane or trimethylchlorosilane leads to 5-bromo or 5-trimethylsilyl derivatives, respectively. Subsequent carboxylation with carbon dioxide under continued lithiation yields 5-substituted triazole-3-carboxylic acids.
Formation of the Methanamine Group
The methanamine group at the 3-position of the triazole is often introduced by reduction of an imine or nitrile intermediate or via direct amination reactions. For example, the reduction of 5-(1H-tetrazole-1-yl-methyl)-4H-1,2,4-triazole-3-amine derivatives with sodium borohydride in acetic acid has been used to restore double bonds and generate amine functionalities.
Another approach involves the reaction of triazolylmethanamine derivatives with aldehydes to form methanimines, which can then be reduced to the corresponding methanamine.
Representative Reaction Conditions and Data Table
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Lithiation | n-Butyllithium or LDA in THF, low temperature (-78 to 0 °C) | Generates lithiated triazole intermediate |
| 2 | Electrophilic substitution | Dibromomethane or trimethylchlorosilane | Forms 5-bromo or 5-trimethylsilyl triazole derivatives |
| 3 | Carboxylation | CO₂ gas under lithiation | Produces 5-substituted triazole-3-carboxylic acids |
| 4 | Esterification/Methylation | Thionyl chloride in methanol | Converts acids to methyl esters |
| 5 | Reduction/Amination | Sodium borohydride in acetic acid or catalytic hydrogenation | Yields methanamine derivatives |
| 6 | Coupling with tetrahydrofuran | Reaction of triazole derivatives with iodomethyl-THF derivatives, triethylamine, dichloromethane, 25-30 °C | Forms triazole-THF linkage |
| 7 | Deprotection | Sulfuric acid in acetone or HCl in methanol | Removes protecting groups to yield free amine/alcohol |
Comparative Analysis of Preparation Routes
| Feature | Route via Lithiation and Electrophilic Substitution | Route via Direct Coupling with THF Derivatives | Reduction of Imine Intermediates |
|---|---|---|---|
| Starting Materials | 1,2,4-Triazole, n-BuLi, electrophiles | Protected THF derivatives, triazole compounds | Triazolylmethanamine and aldehydes |
| Reaction Complexity | Multi-step, requires low temperature control | Moderate, requires protection/deprotection | Moderate, involves reduction steps |
| Yield and Purity | High yield, but requires careful handling of reagents | Good yield, but protection steps add time | Variable yield, dependent on reduction efficiency |
| Scalability | Challenging due to flammable reagents (n-BuLi) | More industrially viable with mild conditions | Suitable for small scale synthesis |
| Purification | Chromatography often required | Acid/base washes and crystallization possible | Chromatography or crystallization |
Industrial and Research Perspectives
The preparation of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is critical in the synthesis of antifungal agents such as Posaconazole. Patents highlight the need for improved processes that avoid hazardous reagents like n-butyllithium and minimize chromatographic purification steps to enhance commercial viability.
Recent research emphasizes the synthesis of novel triazole derivatives with antimicrobial properties, employing sodium borohydride reductions and coupling reactions in acetic acid or tetrahydrofuran solvents to optimize yields and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group linking the rings.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced triazole derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups replacing the methylene hydrogen atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Cancer Therapy: It can be used in the design of anticancer drugs targeting specific cellular pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Agriculture: It can be used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (5-(Tetrahydrofuran-2-yl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine with analogous triazole derivatives:
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Properties | Synthesis Yield | Activity/Application |
|---|---|---|---|---|---|---|
| Target Compound | 5-(Tetrahydrofuran-2-yl), 3-methanamine | C₇H₁₂N₄O* | ~168.20 (estimated) | Enhanced solubility due to tetrahydrofuran oxygen | Not reported | Not explicitly stated |
| 5-(Furan-2-yl)-1H-1,2,4-triazol-3-ylmethanamine () | 5-(Furan-2-yl), 3-(3-methoxyphenyl)methanamine | C₁₄H₁₄N₄O₂ | 286.29 | Aromatic furan enhances lipophilicity; methoxy group may improve CNS penetration | Not reported | Not specified |
| [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride () | 5-(Methanesulfonylmethyl), 3-methanamine | C₅H₁₁ClN₄O₂S | 226.68 | Sulfonyl group increases polarity; hydrochloride salt improves stability | Not reported | Not specified |
| 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride () | 5-Methyl, 3-ethylamine | C₅H₁₂Cl₂N₄ | 203.09 | Methyl substituent reduces steric hindrance; dihydrochloride enhances solubility | Not reported | Not specified |
| Z873519648 () | 5-(Benzo[d]thiazol-2-yl)thiophene, 3-methanamine | C₁₅H₁₂N₅OS₂ | 342.05 | Thiophene and benzothiazole groups enhance π-π stacking; moderate yield (33%) | 33% | CFTR modulator |
*Estimated based on analogous compounds.
Physicochemical Properties
- Tetrahydrofuran vs. Furan : The saturated tetrahydrofuran ring in the target compound likely improves aqueous solubility compared to aromatic furan derivatives () due to reduced π-conjugation and increased hydrogen-bonding capacity .
- Polarity : Sulfonyl () and tetrahydrofuran groups increase polarity, whereas methyl () and aryl groups enhance lipophilicity .
Pharmacological Implications
- CFTR Modulation : highlights Z873519648 as a CFTR potentiator, suggesting triazole derivatives with bulky substituents (e.g., benzothiazole) may target ion channels .
Biological Activity
The compound (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine is a nitrogen-containing heterocyclic compound notable for its triazole ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antifungal, antibacterial, and anticancer properties. The tetrahydrofuran moiety enhances solubility, which may influence its interaction with biological targets.
Antifungal Activity
Triazole derivatives are recognized for their antifungal properties. The specific activity of this compound can be inferred from studies on related triazoles. For instance, compounds with similar structures have shown significant inhibition against fungal pathogens by targeting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi .
Table 1: Antifungal Activity Comparison
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ketoconazole | 69.1 | CYP51 |
| Fluconazole | >100 | CYP51 |
| (Target Compound) | TBD | CYP51 |
Antibacterial Activity
The antibacterial potential of triazole compounds is also notable. Research indicates that modifications in the triazole structure can enhance activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific kinases involved in tumor growth suggests a promising avenue for cancer therapy. For example, triazoles have been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Coumarin-Triazole Hybrid | 19.6 | MCF-7 (Breast Cancer) |
| (Target Compound) | TBD | TBD |
The biological activity of (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine may involve:
- Enzyme Inhibition: Targeting enzymes like CYP51 in fungi or kinases in cancer cells.
- Apoptosis Induction: Modulating apoptotic pathways through protein interactions.
Case Studies
- Antifungal Efficacy: A study demonstrated that a series of triazole derivatives exhibited varying degrees of antifungal activity against Candida species, with structural modifications leading to enhanced potency .
- Anticancer Properties: Another study focused on a related triazole compound that showed significant cytotoxicity against MCF-7 cells with an IC50 value of 19.6 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for (5-(Tetrahydrofuran-2-yl)-4H-1,2,4-triazol-3-yl)methanamine?
The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by functionalization with tetrahydrofuran (THF) and methanamine groups. Key steps include:
- Cyclocondensation : Reaction of thiosemicarbazides with carboxylic acid derivatives to form the triazole ring .
- Substitution : Introduction of the THF moiety via alkylation or nucleophilic substitution under reflux conditions in solvents like ethanol or dichloromethane .
- Purification : Recrystallization using ethanol or methanol to isolate the final product, with yields optimized by controlling temperature (60–80°C) and pH (neutral to slightly acidic) .
Q. Which spectroscopic and analytical methods are used to confirm the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the triazole ring (δ 8.1–8.5 ppm for triazole protons) and tetrahydrofuran oxygen adjacency (δ 3.7–4.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HR-ESI-MS validates the molecular ion peak (e.g., m/z 342.2 [M+H] for related triazole derivatives) .
- IR Spectroscopy : Peaks at 1653 cm (C=N stretch) and 3276 cm (N-H stretch) confirm functional groups .
Q. How is the purity of the compound assessed during synthesis?
Purity is evaluated via HPLC (reversed-phase C18 columns, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Recrystallization in ethanol reduces impurities, with purity ≥98% confirmed by elemental analysis (CHNS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Catalysts : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates, while ethanol minimizes side reactions during recrystallization .
- Temperature Control : Lower temperatures (0–25°C) reduce by-products in sensitive steps, while reflux (80–100°C) accelerates cyclization .
Q. How can structural contradictions in crystallographic or spectral data be resolved?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths or angles. For example, SHELX efficiently handles high-resolution data and twinned crystals .
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions to validate structural assignments .
Q. What strategies are employed to explore structure-activity relationships (SAR) for biological activity?
- Analog Synthesis : Modify the THF or triazole substituents (e.g., introduce halogens or methoxy groups) and compare antibacterial/antifungal activities .
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina to prioritize high-affinity analogs .
Q. How is the compound’s stability under varying pH and temperature conditions characterized?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazole derivatives) .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-precision refinement of X-ray data, particularly for resolving disorder in the THF ring .
- Contradiction Analysis : Cross-validate conflicting bioactivity data by repeating assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
